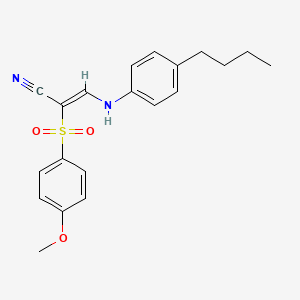![molecular formula C13H20O2 B2817972 2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one CAS No. 2544-00-5](/img/structure/B2817972.png)
2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is a complex organic compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol . This compound is characterized by its tricyclic structure, which includes a hydroxyl group and a ketone functional group. It is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dehydration of 2-hydroxy-8-R-tricyclo[7.3.1.02,7]tridecan-13-ones (where R can be H, Me, or Ph) using various reagents . The reaction conditions can vary, but often include the use of acids or other dehydrating agents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one are not well-documented, the compound is generally produced in research laboratories for scientific purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
Aplicaciones Científicas De Investigación
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is primarily used in proteomics research . Its unique structure makes it a valuable tool for studying protein interactions and functions. Additionally, it may have applications in other fields such as:
Chemistry: As a model compound for studying tricyclic structures and their reactivity.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Possible applications in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-8-phenyl-tricyclo[7.3.1.02,7]tridecan-13-one : Similar structure with a phenyl group, used in similar research applications .
- Tricyclo[7.3.1.02,7]tridecen-13-ones : Compounds with similar tricyclic structures but different functional groups .
Uniqueness
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is unique due to its specific combination of a hydroxyl group and a ketone within a tricyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-12-9-4-3-6-11(12)13(15)7-2-1-5-10(13)8-9/h9-11,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKQXJZJXLNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC3CCCC2C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)




![4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2817903.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2817906.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2817908.png)
![2-[1-(4-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2817912.png)
